molecular formula C27H54O6 B11815169 3,6,9,12-Tetraoxaoctacosan-1-ol, 11-methyl-, acetate CAS No. 93385-03-6

3,6,9,12-Tetraoxaoctacosan-1-ol, 11-methyl-, acetate

Cat. No.: B11815169
CAS No.: 93385-03-6
M. Wt: 474.7 g/mol
InChI Key: DTWLQQWJHSNQKD-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxaoctacosan-1-ol, 11-methyl-, acetate is a chemical compound with the molecular formula C_20H_42O_5. It is known for its unique structure, which includes multiple ether linkages and an acetate group. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12-Tetraoxaoctacosan-1-ol, 11-methyl-, acetate typically involves the reaction of 3,6,9,12-Tetraoxaoctacosan-1-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxaoctacosan-1-ol, 11-methyl-, acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol group.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.

    Substitution: Substitution reactions often require catalysts like sulfuric acid (H_2SO_4) or hydrochloric acid (HCl).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6,9,12-Tetraoxaoctacosan-1-ol, 11-methyl-, acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is utilized in the study of biological membranes and as a surfactant in biochemical assays.

    Industry: The compound is used in the production of cosmetics, detergents, and other personal care products due to its emulsifying properties.

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxaoctacosan-1-ol, 11-methyl-, acetate involves its interaction with various molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with other molecules, affecting their solubility and stability. In drug delivery systems, it enhances the bioavailability of hydrophobic drugs by forming micelles that encapsulate the drug molecules.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12-Tetraoxatetracosan-1-ol: Similar in structure but lacks the acetate group.

    3,6,9,12-Tetraoxapentacosan-1-ol: Another similar compound with a different chain length.

Uniqueness

3,6,9,12-Tetraoxaoctacosan-1-ol, 11-methyl-, acetate is unique due to its specific combination of ether linkages and an acetate group, which imparts distinct chemical properties. This uniqueness makes it valuable in various applications, particularly in the fields of chemistry and medicine.

Properties

CAS No.

93385-03-6

Molecular Formula

C27H54O6

Molecular Weight

474.7 g/mol

IUPAC Name

2-[2-[2-(2-hexadecoxypropoxy)ethoxy]ethoxy]ethyl acetate

InChI

InChI=1S/C27H54O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-32-26(2)25-31-22-21-29-19-20-30-23-24-33-27(3)28/h26H,4-25H2,1-3H3

InChI Key

DTWLQQWJHSNQKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(C)COCCOCCOCCOC(=O)C

Origin of Product

United States

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